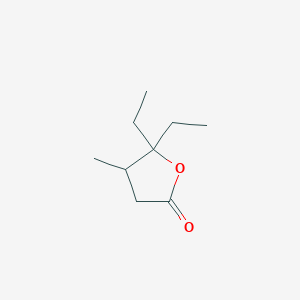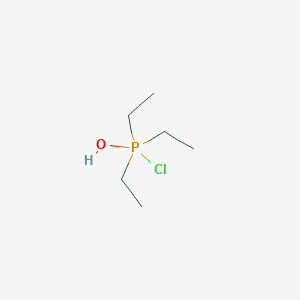
Chloro(triethyl)-lambda~5~-phosphanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(triethyl)-lambda~5~-phosphanol is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to three ethyl groups and a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(triethyl)-lambda~5~-phosphanol typically involves the reaction of triethylphosphine with a chlorinating agent. One common method is the reaction of triethylphosphine with chlorine gas or thionyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where triethylphosphine is reacted with a chlorinating agent in a controlled environment. This method ensures high yield and purity of the product.
化学反応の分析
Types of Reactions
Chloro(triethyl)-lambda~5~-phosphanol undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The phosphorus atom in the compound can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced to form triethylphosphine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or ozone are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include triethylphosphine derivatives with various substituents replacing the chlorine atom.
Oxidation Reactions: The major product is triethylphosphine oxide.
Reduction Reactions: The primary product is triethylphosphine.
科学的研究の応用
Chloro(triethyl)-lambda~5~-phosphanol has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of Chloro(triethyl)-lambda~5~-phosphanol involves the interaction of the phosphorus atom with various molecular targets. In substitution reactions, the chlorine atom is replaced by nucleophiles, leading to the formation of new phosphorus-containing compounds. In oxidation reactions, the phosphorus atom is oxidized, resulting in the formation of phosphine oxides. These reactions are facilitated by the unique electronic properties of the phosphorus atom and its ability to form stable bonds with various substituents.
類似化合物との比較
Chloro(triethyl)-lambda~5~-phosphanol can be compared with other similar compounds such as:
Triethylphosphine: Unlike this compound, triethylphosphine lacks the chlorine atom and is less reactive in substitution reactions.
Triethylphosphine Oxide: This compound is the oxidized form of triethylphosphine and has different reactivity and applications.
Chloro(dimethyl)-lambda~5~-phosphanol: This compound has methyl groups instead of ethyl groups, leading to differences in steric and electronic properties.
特性
CAS番号 |
38960-87-1 |
|---|---|
分子式 |
C6H16ClOP |
分子量 |
170.62 g/mol |
IUPAC名 |
chloro-triethyl-hydroxy-λ5-phosphane |
InChI |
InChI=1S/C6H16ClOP/c1-4-9(7,8,5-2)6-3/h8H,4-6H2,1-3H3 |
InChIキー |
JHGGNBWKVHFOCE-UHFFFAOYSA-N |
正規SMILES |
CCP(CC)(CC)(O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


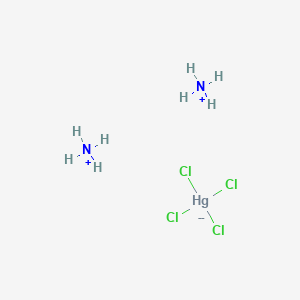

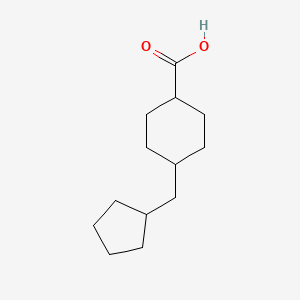

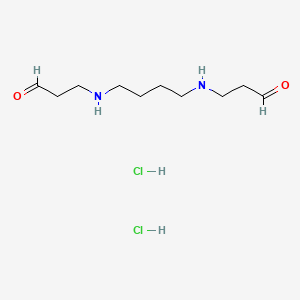
![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
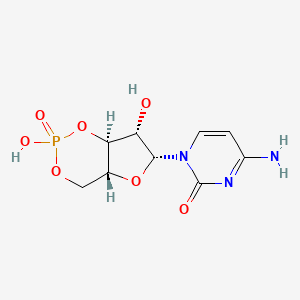

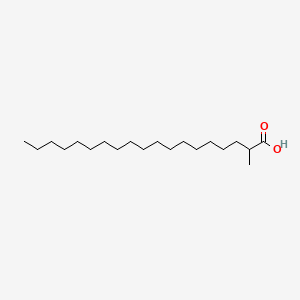
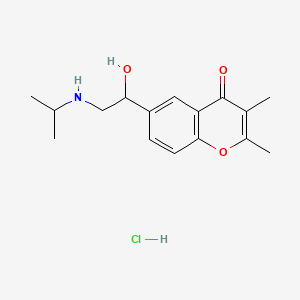
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
